Cas no 1368636-17-2 (1-(6-Chloro-1h-indol-3-yl)ethan-1-amine)

1-(6-Chloro-1H-indol-3-yl)ethan-1-amine is a chlorinated indole derivative with a primary amine functional group at the β-position of the indole scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The chloro substituent at the 6-position enhances its reactivity for further functionalization, while the amine group provides a handle for derivatization via amide formation or reductive alkylation. Its rigid indole core contributes to structural diversity in drug discovery, making it valuable for targeting serotonin-related pathways or other indole-based bioactive systems. The compound is typically handled under inert conditions due to the sensitivity of the amine group.
1-(6-Chloro-1h-indol-3-yl)ethan-1-amine structure
1368636-17-2 structure
Product Name:1-(6-Chloro-1h-indol-3-yl)ethan-1-amine
CAS No:1368636-17-2
MF:C10H11ClN2
MW:194.660741090775
CID:5747479
PubChem ID:82277658
Update Time:2025-05-19

1-(6-Chloro-1h-indol-3-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1645381
    • 1-(6-CHLORO-1H-INDOL-3-YL)ETHAN-1-AMINE
    • 1368636-17-2
    • 1-(6-Chloro-1h-indol-3-yl)ethan-1-amine
    • Inchi: 1S/C10H11ClN2/c1-6(12)9-5-13-10-4-7(11)2-3-8(9)10/h2-6,13H,12H2,1H3
    • InChI Key: AVAQJCGKGNPZRK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)NC=C2C(C)N

Computed Properties

  • Exact Mass: 194.0610761g/mol
  • Monoisotopic Mass: 194.0610761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 41.8Ų

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Additional information on 1-(6-Chloro-1h-indol-3-yl)ethan-1-amine

Professional Introduction to 1-(6-Chloro-1H-indol-3-yl)ethan-1-amine (CAS No. 1368636-17-2)

1-(6-Chloro-1H-indol-3-yl)ethan-1-amine, with the CAS number 1368636-17-2, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The indole core, a well-known pharmacophore, combined with an amine functional group, makes it a promising candidate for further investigation.

The< strong>indole moiety in this compound is particularly noteworthy. Indole derivatives have been extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a< strong>chloro substituent at the 6-position of the indole ring enhances its reactivity and binding affinity to biological targets. This modification is crucial in medicinal chemistry as it can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles.

In recent years, there has been a surge in research focused on developing novel indole-based drugs. The< strong>amine group in 1-(6-Chloro-1H-indol-3-yl)ethan-1-amine provides a versatile handle for further chemical modifications, allowing chemists to explore various derivatives with enhanced biological activity. This flexibility makes it an attractive scaffold for designing new therapeutic agents.

The< strong>CAS number 1368636-17-2 provides a unique identifier for this compound, ensuring clear communication and differentiation in scientific literature and patents. This standardized nomenclature is essential for researchers to accurately reference and utilize the compound in their studies.

One of the most compelling aspects of 1-(6-Chloro-1H-indol-3-yl)ethan-1-amine is its potential in oncology research. Indole derivatives have shown promise in targeting various cancer pathways, and the chloro-substituted indole moiety may enhance its efficacy against certain types of cancer. Preliminary studies have suggested that this compound could interact with key enzymes involved in tumor growth and proliferation, making it a valuable candidate for further preclinical and clinical investigations.

The< strong>pharmacological properties of this compound are further enhanced by its ability to cross the blood-brain barrier. This characteristic is particularly important for developing treatments for central nervous system disorders. By leveraging the structural features of the indole and amine groups, researchers aim to design molecules that can effectively reach and interact with neurological targets.

In addition to its potential in oncology, 1-(6-Chloro-1H-indol-3-yl)ethan-1-amine has shown promise in other therapeutic areas. For instance, its< strong>anti-inflammatory properties have been explored in models of chronic inflammation. The compound's ability to modulate inflammatory pathways may offer new insights into treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

The< strong>synthetic accessibility of this compound is another key factor contributing to its significance. Modern synthetic methods have made it possible to efficiently produce complex indole derivatives like 1-(6-Chloro-1H-indol-3-yl)ethan-1-amine on a scalable basis. This accessibility is crucial for both academic research and industrial drug development, as it allows for rapid screening and optimization of potential drug candidates.

In conclusion, 1-(6-Chloro-1H-indol-3-yl)ethan-1-amine (CAS No. 1368636-17-2) represents a promising avenue in pharmaceutical research. Its unique structural features, combined with its potential biological activities, make it a valuable compound for further investigation. As research continues to uncover new applications and therapeutic benefits, this molecule is poised to play a significant role in the development of novel drugs across multiple therapeutic areas.

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